N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE
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Description
N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C21H24ClN3O3S and its molecular weight is 433.95. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Hu et al. (2016) synthesized two benzothiazole derivatives to study their corrosion inhibiting effect against steel in a 1 M HCl solution. These inhibitors showed higher inhibition efficiencies and stability compared to previously reported benzothiazole family inhibitors, suggesting their potential application in protecting metals from corrosion Hu et al., 2016.
Antimicrobial Activity
Palkar et al. (2017) designed and synthesized novel analogs of benzothiazole-substituted pyrazol-5-ones, displaying promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These findings suggest the potential of benzothiazole derivatives in developing new antibacterial agents Palkar et al., 2017.
Anti-inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) synthesized novel compounds derived from benzodifuranyl and thiazolopyrimidines, showing significant cyclooxygenase-2 (COX-2) inhibitory, analgesic, and anti-inflammatory activities. These compounds' high inhibitory activity on COX-2 selectivity indicates their potential as anti-inflammatory and analgesic agents Abu‐Hashem et al., 2020.
Anticancer Agents
Lukka et al. (2012) evaluated a series of benzothiazole derivatives for their antitumor activity, finding a strong correlation between tumor pharmacokinetics and in vivo antitumor activity. This study highlights the potential of benzothiazole derivatives in cancer treatment Lukka et al., 2012.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S.ClH/c1-23(2)10-5-11-24(21-22-16-6-3-4-7-19(16)28-21)20(25)15-8-9-17-18(14-15)27-13-12-26-17;/h3-4,6-9,14H,5,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHOVEPNOIMNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(C=C3)OCCO4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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